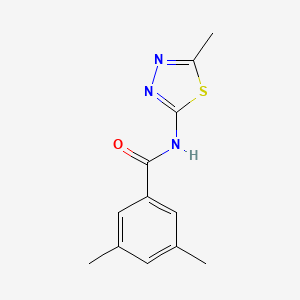![molecular formula C19H21N3O B5675988 N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B5675988.png)
N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide is a compound of interest in the field of medicinal chemistry and organic synthesis. Research into similar compounds has revealed their potential in various applications, including as inhibitors for specific proteins involved in cancer progression and as candidates for antimicrobial activity due to their unique structural features. These compounds are characterized by their benzimidazole core, which is a crucial element in their biological activity and chemical properties.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those related to N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide, typically involves multi-step organic reactions. Key steps may include the formation of the benzimidazole ring through the condensation of o-phenylenediamines with carboxylic acids or their derivatives, followed by subsequent functionalization of the core structure to introduce various substituents, such as the ethyl and methylbenzamide groups (Ghorbani‐Vaghei & Veisi, 2010).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a fused benzene and imidazole ring system. This structure contributes to the compound's stability and reactivity. X-ray diffraction and spectroscopic methods, including NMR and IR, are commonly used to elucidate the structure, confirming the arrangement of the substituents and the overall geometry of the molecule. These structural features are critical in determining the compound's interaction with biological targets and its chemical reactivity (Al Mamari et al., 2019).
Chemical Reactions and Properties
Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and coupling reactions. These reactions allow for further modification of the molecule, introducing new functional groups that can enhance the compound's biological activity or alter its physical and chemical properties. The reactivity of the benzimidazole core is influenced by the nature and position of substituents on the ring system.
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the introduction of alkyl or aryl groups can affect the compound's hydrophobicity, which in turn influences its solubility in various solvents. These properties are essential for the compound's application in drug formulation and delivery (Walczak et al., 2008).
properties
IUPAC Name |
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-3-22-17-10-5-4-9-16(17)21-18(22)11-12-20-19(23)15-8-6-7-14(2)13-15/h4-10,13H,3,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDKQSLRBPAXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[(2S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5675913.png)
![3-(3-oxo-3-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine](/img/structure/B5675916.png)
![1-benzyl-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5675920.png)
![2-(4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5675922.png)

![8-(2-chlorobenzyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5675937.png)
![3-[2-(1-adamantyl)ethyl]-6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5675939.png)


![3,5-dimethyl-4-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B5675958.png)

![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5675973.png)
![3-{1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5675980.png)
